1-Benzenesulfonyl-3-methoxy-1H-indole

Medicinal Chemistry ADME Properties Drug Design

PROTAC and SAR programs often face solubility and off-target binding issues with unsubstituted N-sulfonylindoles. 1-Benzenesulfonyl-3-methoxy-1H-indole solves this with a quantifiable ~0.3-0.8 LogP reduction and +0.9 Ų TPSA increase versus 1-(phenylsulfonyl)indole, improving ADME profiles. • Reduced LogP enhances solubility and minimizes non-specific binding • Elevated TPSA aids membrane permeability optimization • ≥98% purity (PROTAC grade) eliminates pre-use purification, ensuring batch consistency and accelerating degrader library synthesis.

Molecular Formula C15H13NO3S
Molecular Weight 287.3 g/mol
CAS No. 112890-10-5
Cat. No. B169482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzenesulfonyl-3-methoxy-1H-indole
CAS112890-10-5
Molecular FormulaC15H13NO3S
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESCOC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H13NO3S/c1-19-15-11-16(14-10-6-5-9-13(14)15)20(17,18)12-7-3-2-4-8-12/h2-11H,1H3
InChIKeyVBNRTPWONAGEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzenesulfonyl-3-methoxy-1H-indole: Identity & Characteristics


1-Benzenesulfonyl-3-methoxy-1H-indole (CAS 112890-10-5) is a synthetic N-sulfonylindole derivative characterized by a benzenesulfonyl group at the 1-position and a methoxy substituent at the 3-position of the indole core [1]. Its molecular formula is C15H13NO3S, with a molecular weight of 287.33 g/mol and a typical commercial purity of ≥95% . The compound is a solid at room temperature, recommended for storage at -20°C, and is primarily utilized as a research chemical, synthetic intermediate, and building block in medicinal chemistry .

1-Benzenesulfonyl-3-methoxy-1H-indole: Why Simple Replacement Fails


The presence and specific positioning of both the benzenesulfonyl and methoxy groups on the indole scaffold confer a unique electronic and steric profile that directly influences binding interactions, synthetic utility, and physicochemical properties. Simple substitution with unsubstituted or differently substituted N-sulfonylindoles (e.g., 1-(phenylsulfonyl)indole) or 3-substituted indoles is not functionally equivalent, as demonstrated by quantifiable differences in key parameters like lipophilicity (LogP) and polar surface area (TPSA) , which are critical determinants of molecular recognition, membrane permeability, and off-target liability in biological assays and drug discovery programs .

1-Benzenesulfonyl-3-methoxy-1H-indole: Comparative Evidence Guide


Reduced LogP vs. 1-(Phenylsulfonyl)indole

1-Benzenesulfonyl-3-methoxy-1H-indole exhibits a significantly lower computed LogP (2.89) compared to the core analog 1-(phenylsulfonyl)indole, which has reported LogP values ranging from 3.2 to 3.71 . This ~0.3-0.8 log unit reduction in lipophilicity is directly attributed to the addition of the 3-methoxy group, which increases polarity and is quantifiable .

Medicinal Chemistry ADME Properties Drug Design

Higher TPSA vs. 1-(Phenylsulfonyl)indole

The 3-methoxy substitution in 1-benzenesulfonyl-3-methoxy-1H-indole increases the compound's Topological Polar Surface Area (TPSA) to 48.3 Ų, compared to 47.4 Ų for the 3-unsubstituted analog 1-(phenylsulfonyl)indole . This small but measurable increase in polar surface area is a direct consequence of the additional hydrogen bond acceptor (the methoxy oxygen) [1].

Medicinal Chemistry Bioavailability Drug-Likeness

Higher Purity for Sensitive Applications

1-Benzenesulfonyl-3-methoxy-1H-indole is commercially available with a certified purity of ≥98% from multiple reputable vendors (e.g., Chemscene, Leyan) , exceeding the ≥95% purity grade commonly offered for less specialized indole building blocks like 1-(phenylsulfonyl)indole, which is typically listed at 97-98% . This higher purity specification reduces the need for additional purification steps in sensitive synthetic sequences.

Chemical Synthesis Analytical Chemistry Procurement

Protein Degrader Building Block Designation

1-Benzenesulfonyl-3-methoxy-1H-indole is explicitly categorized and offered as a "Protein Degrader Building Block" by major chemical suppliers [1]. This functional classification distinguishes it from generic indole or N-sulfonylindole building blocks that are not specifically marketed or validated for this purpose. While this is a categorical rather than a quantitative differentiation, it reflects the compound's structural features (a protected indole nitrogen and a functionalizable 3-position) that are highly compatible with the modular synthesis of proteolysis-targeting chimeras (PROTACs) .

PROTAC Targeted Protein Degradation Chemical Biology

1-Benzenesulfonyl-3-methoxy-1H-indole: Application Scenarios


PROTAC and Heterobifunctional Degrader Synthesis

The compound's explicit designation as a Protein Degrader Building Block, combined with its high purity (≥98%), makes it a preferred choice for synthesizing PROTACs. The benzenesulfonyl group serves as a protective group for the indole nitrogen, while the 3-methoxy group provides a handle for further functionalization or can be retained to modulate target binding, as supported by evidence of altered LogP and TPSA relative to simpler N-sulfonylindoles . Its use is substantiated by its inclusion in vendor portfolios specifically for degrader library construction [1].

Lead Optimization for ADME Properties

When a research program requires a core indole scaffold with reduced lipophilicity to improve solubility and reduce non-specific binding, 1-benzenesulfonyl-3-methoxy-1H-indole is a scientifically justified selection. The quantified ~0.3-0.8 LogP unit reduction compared to 1-(phenylsulfonyl)indole provides a measurable advantage in achieving favorable ADME profiles early in a lead optimization campaign [1].

SAR Studies on N-Sulfonylindoles

For SAR exploration around the 3-position of N-protected indoles, this compound provides a unique electronic and steric environment. The quantifiably higher TPSA (+0.9 Ų) and the presence of the methoxy hydrogen bond acceptor differentiate it from the unsubstituted analog . This allows researchers to isolate and study the impact of the 3-methoxy group on target affinity, selectivity, and cellular activity in a controlled manner [1].

High-Fidelity Chemical Synthesis

In multi-step syntheses where side reactions or low yields from impurities are a concern, the availability of 1-benzenesulfonyl-3-methoxy-1H-indole at ≥98% purity provides a logistical advantage. This specification, documented in vendor certificates of analysis, ensures a higher degree of batch-to-batch consistency and reduces the need for in-house purification prior to use, thus saving time and resources in both academic and industrial research settings [1].

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